molecular formula C17H19ClN2O B126116 1-(4-Benzyloxy-3-chlorophenyl)piperazine CAS No. 800371-67-9

1-(4-Benzyloxy-3-chlorophenyl)piperazine

Cat. No.: B126116
CAS No.: 800371-67-9
M. Wt: 302.8 g/mol
InChI Key: GMWFVNNUKZUKHT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Benzyloxy-3-chlorophenyl)piperazine typically involves the reaction of 1-(3-chloro-4-hydroxyphenyl)piperazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Benzyloxy-3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxy-3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chlorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain receptors or enzymes. The piperazine ring enhances its solubility and bioavailability, making it a valuable compound in pharmacological studies .

Comparison with Similar Compounds

1-(4-Benzyloxy-3-chlorophenyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chloro-4-phenylmethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFVNNUKZUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630647
Record name 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800371-67-9
Record name 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Production Example 9 was repeated except that 5-bromo-2-methoxytoluene and 1-(2-phenethyl)piperazine were replaced with 1-benzyloxy-4-bromo-2-chlorobenzene (7.138 g) and piperazine (12.404 g), respectively. Thus obtained crude product was purified on silica gel column chromatography (eluent, chloroform: methanol=5:2) to provide 1-(4-benzyloxy-3-chlorophenyl)piperazine (4.739 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

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